Cas no 1805666-59-4 (Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate)
Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate
-
- Inchi: 1S/C11H9F2NO3/c1-16-9-6(5-14)3-4-7(11(15)17-2)8(9)10(12)13/h3-4,10H,1-2H3
- InChI Key: HTSCNNYPQBYOEG-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C#N)C=CC=1C(=O)OC)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: 2.1
- Topological Polar Surface Area: 59.3
Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011283-1g |
Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate |
1805666-59-4 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate
Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate (CAS No. 1805666-59-4): A Comprehensive Overview
Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate (CAS No. 1805666-59-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, difluoromethyl moiety, and methoxy substituent, exhibits a range of biological activities that make it a valuable candidate for various applications.
The chemical structure of Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate is defined by its molecular formula C12H9F2NO3. The presence of the cyano group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. The difluoromethyl moiety, known for its metabolic stability and ability to modulate biological activity, further enhances the compound's potential as a drug candidate. Additionally, the methoxy substituent contributes to the compound's lipophilicity and solubility, which are crucial factors in drug design.
Recent studies have highlighted the potential of Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings suggest that Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate could be a valuable lead compound for the development of novel anticancer therapies.
The pharmacokinetic properties of Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation. Moreover, its metabolic stability, attributed to the difluoromethyl moiety, ensures that it remains active in vivo for extended periods.
In terms of synthetic accessibility, Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate can be synthesized through a series of well-established chemical reactions. One common approach involves the reaction of 4-cyano-2-difluoromethyl-3-methoxybenzoic acid with methanol in the presence of a suitable catalyst. This method provides high yields and purity, making it suitable for large-scale production.
The potential applications of Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in the development of functional materials with unique optical and electronic properties. Its ability to form stable complexes with metal ions makes it a promising candidate for applications in catalysis and sensor technology.
In conclusion, Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate (CAS No. 1805666-59-4) is a multifaceted compound with significant potential in various fields. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
1805666-59-4 (Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)